6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with a hexanoic acid chain. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-[[2-(4-methoxyindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-23-15-7-5-6-14-13(15)9-11-19(14)12-16(20)18-10-4-2-3-8-17(21)22/h5-7,9,11H,2-4,8,10,12H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
GUUBBPLDHGIXRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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